molecular formula C7H10O4 B3131920 trans-Cyclopentane-1,3-dicarboxylic acid CAS No. 36010-89-6

trans-Cyclopentane-1,3-dicarboxylic acid

Cat. No. B3131920
CAS RN: 36010-89-6
M. Wt: 158.15 g/mol
InChI Key: LNGJOYPCXLOTKL-WHFBIAKZSA-N
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Patent
US09139534B2

Procedure details

A 22-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, and a nitrogen inlet. The flask was charged with norbornene (200 g, 2.123 mol), ethyl acetate (1.95 L), and acetonitrile (1.95 L). The reaction mixture was cooled to 5° C. using an acetone/dry ice bath. Ruthenium trichloride (9.69 g, 46.72 mmol) was added in one portion followed by the slow addition of a suspension of sodium periodate (1.816 kg, 8.707 mol) in water (2.925 L) over 30 min. The reaction slowly began to exotherm and was monitored to keep the temperature between 10° C. and 15° C. After 90 min the reaction mixture suddenly thickened to the point where stirring was difficult and exothermed rapidly up to 39° C. (a large amount of dry ice was added to the cooling bath to control the exotherm). The reaction mixture was allowed to cool to 20° C., the dry ice/acetone bath was removed, and the mixture was stirred at room temperature overnight. The solids were removed by filtration through a pad of celite and the filtrate was concentrated to a solid which was triturated with hexane (2 L), filtered, and rinsed with hexane (2×500 mL) to yield 195 g (58%) of cyclopentane-1,3-dicarboxylic acid. 1H NMR (500 Hz, DMSO-d6) δ ppm 12.07 (s, 2H), 2.66-2.73 (m, 2H), 2.06-2.12 (m, 1H), 1.85-1.89 (m, 1H), 1.72-1.85 (m, 4H).
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
1.95 L
Type
reactant
Reaction Step Two
Quantity
1.95 L
Type
solvent
Reaction Step Two
Quantity
1.816 kg
Type
reactant
Reaction Step Three
Name
Quantity
2.925 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.69 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]12CC(C[CH2:6]1)[CH:3]=[CH:2]2.[C:8]([O:11]CC)(=[O:10])[CH3:9].I([O-])(=O)(=O)=O.[Na+].[C:20](=[O:22])=[O:21]>O.[Ru](Cl)(Cl)Cl.C(#N)C>[CH:9]1([C:8]([OH:11])=[O:10])[CH2:3][CH2:2][CH:1]([C:20]([OH:22])=[O:21])[CH2:6]1 |f:2.3|

Inputs

Step One
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C12C=CC(CC1)C2
Name
Quantity
1.95 L
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
1.95 L
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
1.816 kg
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
2.925 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
9.69 g
Type
catalyst
Smiles
[Ru](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
the temperature between 10° C. and 15° C
CUSTOM
Type
CUSTOM
Details
exothermed rapidly up to 39° C.
ADDITION
Type
ADDITION
Details
was added to the cooling bath
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20° C.
CUSTOM
Type
CUSTOM
Details
the dry ice/acetone bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with hexane (2 L)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with hexane (2×500 mL)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C1(CC(CC1)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 195 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09139534B2

Procedure details

A 22-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, and a nitrogen inlet. The flask was charged with norbornene (200 g, 2.123 mol), ethyl acetate (1.95 L), and acetonitrile (1.95 L). The reaction mixture was cooled to 5° C. using an acetone/dry ice bath. Ruthenium trichloride (9.69 g, 46.72 mmol) was added in one portion followed by the slow addition of a suspension of sodium periodate (1.816 kg, 8.707 mol) in water (2.925 L) over 30 min. The reaction slowly began to exotherm and was monitored to keep the temperature between 10° C. and 15° C. After 90 min the reaction mixture suddenly thickened to the point where stirring was difficult and exothermed rapidly up to 39° C. (a large amount of dry ice was added to the cooling bath to control the exotherm). The reaction mixture was allowed to cool to 20° C., the dry ice/acetone bath was removed, and the mixture was stirred at room temperature overnight. The solids were removed by filtration through a pad of celite and the filtrate was concentrated to a solid which was triturated with hexane (2 L), filtered, and rinsed with hexane (2×500 mL) to yield 195 g (58%) of cyclopentane-1,3-dicarboxylic acid. 1H NMR (500 Hz, DMSO-d6) δ ppm 12.07 (s, 2H), 2.66-2.73 (m, 2H), 2.06-2.12 (m, 1H), 1.85-1.89 (m, 1H), 1.72-1.85 (m, 4H).
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
1.95 L
Type
reactant
Reaction Step Two
Quantity
1.95 L
Type
solvent
Reaction Step Two
Quantity
1.816 kg
Type
reactant
Reaction Step Three
Name
Quantity
2.925 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.69 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]12CC(C[CH2:6]1)[CH:3]=[CH:2]2.[C:8]([O:11]CC)(=[O:10])[CH3:9].I([O-])(=O)(=O)=O.[Na+].[C:20](=[O:22])=[O:21]>O.[Ru](Cl)(Cl)Cl.C(#N)C>[CH:9]1([C:8]([OH:11])=[O:10])[CH2:3][CH2:2][CH:1]([C:20]([OH:22])=[O:21])[CH2:6]1 |f:2.3|

Inputs

Step One
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C12C=CC(CC1)C2
Name
Quantity
1.95 L
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
1.95 L
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
1.816 kg
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
2.925 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
9.69 g
Type
catalyst
Smiles
[Ru](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
the temperature between 10° C. and 15° C
CUSTOM
Type
CUSTOM
Details
exothermed rapidly up to 39° C.
ADDITION
Type
ADDITION
Details
was added to the cooling bath
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20° C.
CUSTOM
Type
CUSTOM
Details
the dry ice/acetone bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with hexane (2 L)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with hexane (2×500 mL)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C1(CC(CC1)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 195 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09139534B2

Procedure details

A 22-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, and a nitrogen inlet. The flask was charged with norbornene (200 g, 2.123 mol), ethyl acetate (1.95 L), and acetonitrile (1.95 L). The reaction mixture was cooled to 5° C. using an acetone/dry ice bath. Ruthenium trichloride (9.69 g, 46.72 mmol) was added in one portion followed by the slow addition of a suspension of sodium periodate (1.816 kg, 8.707 mol) in water (2.925 L) over 30 min. The reaction slowly began to exotherm and was monitored to keep the temperature between 10° C. and 15° C. After 90 min the reaction mixture suddenly thickened to the point where stirring was difficult and exothermed rapidly up to 39° C. (a large amount of dry ice was added to the cooling bath to control the exotherm). The reaction mixture was allowed to cool to 20° C., the dry ice/acetone bath was removed, and the mixture was stirred at room temperature overnight. The solids were removed by filtration through a pad of celite and the filtrate was concentrated to a solid which was triturated with hexane (2 L), filtered, and rinsed with hexane (2×500 mL) to yield 195 g (58%) of cyclopentane-1,3-dicarboxylic acid. 1H NMR (500 Hz, DMSO-d6) δ ppm 12.07 (s, 2H), 2.66-2.73 (m, 2H), 2.06-2.12 (m, 1H), 1.85-1.89 (m, 1H), 1.72-1.85 (m, 4H).
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
1.95 L
Type
reactant
Reaction Step Two
Quantity
1.95 L
Type
solvent
Reaction Step Two
Quantity
1.816 kg
Type
reactant
Reaction Step Three
Name
Quantity
2.925 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.69 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]12CC(C[CH2:6]1)[CH:3]=[CH:2]2.[C:8]([O:11]CC)(=[O:10])[CH3:9].I([O-])(=O)(=O)=O.[Na+].[C:20](=[O:22])=[O:21]>O.[Ru](Cl)(Cl)Cl.C(#N)C>[CH:9]1([C:8]([OH:11])=[O:10])[CH2:3][CH2:2][CH:1]([C:20]([OH:22])=[O:21])[CH2:6]1 |f:2.3|

Inputs

Step One
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C12C=CC(CC1)C2
Name
Quantity
1.95 L
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
1.95 L
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
1.816 kg
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
2.925 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
9.69 g
Type
catalyst
Smiles
[Ru](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
the temperature between 10° C. and 15° C
CUSTOM
Type
CUSTOM
Details
exothermed rapidly up to 39° C.
ADDITION
Type
ADDITION
Details
was added to the cooling bath
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20° C.
CUSTOM
Type
CUSTOM
Details
the dry ice/acetone bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with hexane (2 L)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with hexane (2×500 mL)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C1(CC(CC1)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 195 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.